Trpc6-IN-1 was identified through high-throughput screening methods aimed at discovering novel pharmacological agents that modulate TRPC6 activity. It belongs to the class of small-molecule inhibitors and has been characterized for its specificity and potency against TRPC6 channels. The discovery of Trpc6-IN-1 is significant in the context of developing targeted therapies for conditions such as Duchenne muscular dystrophy, where TRPC6 contributes to pathological calcium influx and muscle degeneration .
The synthesis of Trpc6-IN-1 involves several chemical reactions that typically include:
While specific synthetic routes for Trpc6-IN-1 are proprietary, similar compounds often utilize established organic synthesis methodologies to achieve high yields and purity levels.
Trpc6-IN-1's molecular structure features a unique arrangement conducive to binding selectively to the TRPC6 channel. The compound's design incorporates functional groups that enhance its interaction with the target protein, facilitating its inhibitory action.
The structural analysis reveals:
Trpc6-IN-1 participates in several chemical reactions primarily related to its interaction with TRPC6 channels:
The mechanism by which Trpc6-IN-1 exerts its effects involves:
Experimental data support this mechanism, showing reduced calcium influx in cells treated with Trpc6-IN-1 compared to untreated controls.
Trpc6-IN-1 exhibits several notable physical and chemical properties:
These properties are essential for understanding the compound's behavior in biological systems and its potential formulation into therapeutic agents.
Trpc6-IN-1 has significant potential applications in scientific research and medicine:
TRPC6 belongs to the canonical subfamily of transient receptor potential (TRP) channels, characterized by a tetrameric architecture with each subunit comprising six transmembrane domains (S1-S6). The ion-conducting pore is formed by the S5-S6 helices and intervening pore loop, while cytoplasmic domains include N-terminal ankyrin repeats and C-terminal domains involved in channel regulation. Crucially, the TRP helix adjacent to the S6 segment acts as a key allosteric modulator of gating [3]. Cryo-EM studies reveal two distinct pharmacological sites:
Table 1: Key Structural Domains of TRPC6 Relevant to TRPC6-IN-1 Action
Domain | Location | Functional Role | Impact of TRPC6-IN-1 |
---|---|---|---|
S1-S4 Helices | Transmembrane | Voltage sensing-like domain | Binds cytoplasmic pocket, preventing conformational changes |
TRP Helix | Cytoplasmic | Allosteric gating modulator | Stabilizes closed state |
S5-S6 Pore | Transmembrane | Ion conduction pathway | Indirect occlusion via allostery |
S6-Pore Helix Interface | Subunit junction | Agonist (DAG) binding site | Prevents agonist access |
Disease-associated gain-of-function mutations (e.g., P112Q, S270T, N143S) cluster at the S4-S5 linker and pore domains, enhancing channel open probability and calcium influx [7]. TRPC6-IN-1 exploits these structural insights by binding the cytoplasmic pocket, thereby preventing conformational changes required for pore opening [3].
TRPC6 is a canonical receptor-operated channel (ROC) activated by phospholipase C (PLC)-coupled receptors. PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) to generate inositol trisphosphate (IP₃) and DAG. DAG directly binds TRPC6 at the S6-pore helix interface, inducing a conformational change that opens the channel independently of protein kinase C (PKC) [10]. TRPC6-IN-1 acts as a competitive DAG antagonist by:
Table 2: Pathophysiological Context of DAG-TRPC6 Signaling
Disease Context | DAG Source | TRPC6 Role | Effect of TRPC6-IN-1 |
---|---|---|---|
Diabetic Nephropathy | Angiotensin II → PLCβ | Podocyte injury → proteinuria | Blocks DAG-mediated Ca²⁺ influx in podocytes [7] |
Pulmonary Hypertension | ET-1 → PLCε | Vasoconstriction & remodeling | Inhibits DAG-dependent H₂O₂ sensitization [6] |
Cardiac Hypertrophy | α-Adrenergic → PLCγ | NFAT activation → pathological growth | Attenuates calcineurin/NFAT signaling [9] |
Oxidative stress (e.g., H₂O₂) amplifies DAG sensitivity by upregulating TRPC6 expression in bronchial epithelium and podocytes, establishing a feed-forward loop in inflammatory diseases [6] [7]. TRPC6-IN-1 interrupts this loop by decoupling DAG from channel activation.
TRPC6-mediated Ca²⁺ influx regulates diverse physiological and pathological processes through spatial and temporal control of calcium signals. Key modulated pathways include:
Table 3: Tissue-Specific Calcium Signaling Pathways Modulated by TRPC6-IN-1
Tissue/Cell Type | Calcium-Dependent Pathway | Functional Outcome | TRPC6-IN-1 Effect |
---|---|---|---|
Podocytes (Kidney) | RhoA/ROCK → actin remodeling | Loss of slit diaphragm integrity → proteinuria | Blocks angiotensin II-induced cytoskeletal changes [2] [7] |
Hepatic Stellate Cells | CaMKIV → CREB phosphorylation | Inhibition of α-SMA transcription → antifibrotic | Restores CREB-mediated Acta2 suppression [4] |
Bronchial Epithelium | Ca²⁺-ERK/NF-κB → cytokines | Neutrophil recruitment → airway inflammation | Reduces IL-6/IL-8 release [6] |
Cardiomyocytes | Calcineurin → NFAT nuclear import | Pathological hypertrophy & fibrosis | Prevents maladaptive cardiac remodeling [9] |
Notably, TRPC6 exhibits dual regulation by calcium: Submicromolar [Ca²⁺]ᵢ potentiates channel activity, while high [Ca²⁺]ᵢ promotes PKC-dependent inhibition. TRPC6-IN-1 shifts this balance toward inactivation by reducing net Ca²⁺ influx [5] [10].